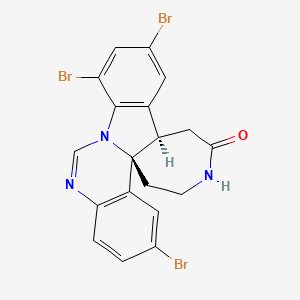

Hinckdentine A

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C19H14Br3N3O |

|---|---|

Molecular Weight |

540 g/mol |

IUPAC Name |

(1R,7R)-10,12,20-tribromo-4,14,16-triazapentacyclo[12.8.0.01,7.08,13.017,22]docosa-8(13),9,11,15,17(22),18,20-heptaen-5-one |

InChI |

InChI=1S/C19H14Br3N3O/c20-10-1-2-16-14(6-10)19-3-4-23-17(26)8-13(19)12-5-11(21)7-15(22)18(12)25(19)9-24-16/h1-2,5-7,9,13H,3-4,8H2,(H,23,26)/t13-,19-/m1/s1 |

InChI Key |

VJUCNRHABCBOQC-BFUOFWGJSA-N |

Isomeric SMILES |

C1CNC(=O)C[C@H]2[C@@]13C4=C(C=CC(=C4)Br)N=CN3C5=C2C=C(C=C5Br)Br |

Canonical SMILES |

C1CNC(=O)CC2C13C4=C(C=CC(=C4)Br)N=CN3C5=C2C=C(C=C5Br)Br |

Synonyms |

hinckdentine A |

Origin of Product |

United States |

Structural Features and Elucidation Methodologies

Core Skeletal Architecture: The Indolo[1,2-c]quinazoline Framework

At the heart of Hinckdentine A lies the indolo[1,2-c]quinazoline ring system. jst.go.jpjst.go.jpacs.orgnih.govresearchgate.netgoogle.com This tetracyclic framework is formed by the fusion of an indole (B1671886) ring with a quinazoline (B50416) moiety. The indolo[1,2-c]quinazoline core provides a rigid scaffold to which other structural elements of this compound are connected. jst.go.jpjst.go.jp This core is also found in other biologically active compounds. jst.go.jp

Complex Stereochemical Attributes: Focus on the Nα-Quaternary Carbon Center and C2-Disubstituted Indoline (B122111)

A key stereochemical challenge in this compound is the presence of a quaternary carbon center at the Nα position and a C2-disubstituted indoline moiety. jst.go.jpthieme-connect.comacs.orgacs.orgresearchgate.netgoogle.comkingdraw.comnovanet.cauchicago.eduuchicago.edu The construction of these stereogenic centers with high fidelity has been a central theme in the synthetic approaches to this molecule. thieme-connect.comacs.orgacs.orgnovanet.cauchicago.eduuchicago.edu The C2 position of the indoline is fully substituted, contributing to the molecular complexity and presenting a significant synthetic hurdle. acs.orguchicago.edu Strategies involving asymmetric dearomatizing cyclization and Claisen rearrangements have been explored to establish the correct stereochemistry at these centers. thieme-connect.comacs.orgacs.orgnovanet.cauchicago.eduuchicago.edu

Halogenation Pattern: Tribromination and its Regioselectivity

This compound is characterized by the presence of three bromine atoms. jst.go.jpthieme-connect.comacs.orgacs.orgresearchgate.netkingdraw.comnovanet.ca The regioselective introduction of these halogen atoms onto the aromatic rings of the indolo[1,2-c]quinazoline core is a critical aspect of its synthesis and structural identity. jst.go.jpjst.go.jpacs.orgacs.orgresearchgate.netnovanet.ca Achieving the correct tribromination pattern with high regioselectivity has been a notable challenge in synthetic strategies. jst.go.jpacs.orgacs.orgresearchgate.netnovanet.caacs.org Different synthetic routes have employed various strategies to control the position of bromination, including late-stage functionalization and bromination of specific intermediates. jst.go.jpacs.orgresearchgate.netnovanet.caacs.org Computational studies have also been utilized to understand and predict the regioselectivity of the bromination process. acs.orgnih.govresearchgate.netresearchgate.net

Advanced Spectroscopic and Computational Approaches Utilized in Structural Confirmation

The structure of this compound was unambiguously determined by single-crystal X-ray crystallographic analysis. jst.go.jpjst.go.jp This technique provides definitive information about the arrangement of atoms in the molecule, including bond lengths, angles, and stereochemistry. In addition to X-ray crystallography, advanced spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) spectroscopy, have been crucial in confirming the structure and stereochemistry of synthetic intermediates and the final natural product. nih.govacs.org Computational approaches, particularly Density Functional Theory (DFT) calculations, have played a significant role in understanding the feasibility of synthetic steps, rationalizing regioselectivity in reactions like bromination, and deciphering the origin of observed stereochemical outcomes. acs.orgnih.govresearchgate.netresearchgate.net These computational studies complement experimental findings by providing insights into reaction mechanisms and energy profiles. nih.govresearchgate.net

Biosynthetic Hypotheses and Enzymatic Considerations

Proposed Biogenetic Pathways for the Indolo[1,2-c]quinazoline Core

The core structure of Hinckdentine A is the indolo[1,2-c]quinazoline ring system nih.gov. While the precise natural pathway is not fully understood, hypothetical biogenetic routes have been proposed, often drawing inspiration from known indole (B1671886) alkaloid biosynthesis. These proposals typically involve the cyclization of indole-containing precursors.

One general approach to the indolo[1,2-c]quinazoline scaffold in synthesis involves the elaboration of a preformed indole ring. This can occur through cyclocondensation reactions, such as those between 2-(o-aminophenyl)indoles and various reagents like 2-cyanobenzothiazoles, aldehydes, or formic acid. nih.gov Another synthetic strategy involves reactions of 2-(2-bromoaryl)-1H-indoles with aldehydes and aqueous ammonia (B1221849) or amino acids. nih.gov While these are synthetic methods, they hint at potential cyclization events that might be mediated by enzymes in nature.

Research into the synthesis of indolo[1,2-c]quinazolines has explored different cyclization strategies. For instance, a sequential Ugi four-component reaction followed by Staudinger, aza-Wittig, and nucleophilic addition reactions has been developed to construct indolo[1,2-c]quinazoline derivatives rsc.org. This particular method is notable for creating a dihydroindole ring system with two quaternary carbon centers through the nucleophilic addition of a methine group to a carbonyl group rsc.org. While this is a laboratory synthesis, it illustrates the complexity of bond formations required for this ring system, which in a biological context would necessitate specific enzymatic machinery.

The construction of the Nα-quaternary carbon center is a significant challenge in the synthesis of this compound and is likely a key step in its biosynthesis acs.orgacs.orgnih.gov. Synthetic efforts have explored asymmetric azo-ene cyclization as a method to form this quaternary center acs.orgnih.gov. This suggests that in nature, a similar stereocontrolled cyclization event, likely catalyzed by an enzyme, would be required to establish this crucial stereogenic center.

Speculated Role of Halogenases and Other Enzymes in Natural Assembly

This compound is characterized by its tribrominated structure acs.orgnih.gov. The introduction of halogen atoms into natural products is typically catalyzed by halogenase enzymes researchgate.netacs.org. These enzymes are known for their ability to perform selective halogenation reactions under mild conditions, often overcoming the selectivity and reactivity challenges encountered in synthetic halogenation methods researchgate.netacs.org.

In the hypothetical biosynthesis of this compound, halogenases are speculated to play a crucial role in the regioselective bromination of the indolo[1,2-c]quinazoline core. Studies on the synthesis of this compound have indicated that introducing bromine atoms, particularly at the C8 position, can be challenging acs.orgnih.gov. This difficulty in laboratory settings suggests that the organism producing this compound likely employs highly evolved halogenases that can achieve this specific functionalization efficiently and selectively acs.orgnih.gov.

Research into halogenase mechanisms, such as that of tryptophan 7-halogenase (RebH), has shown that noncovalent interactions, like hydrogen bonding, can be crucial for activating weak electrophilic reagents (e.g., hypohalous acid) and directing halogenation to the desired position acs.orgnih.gov. This mechanistic insight into other halogenases provides a potential model for how the halogenases involved in this compound biosynthesis might function to achieve regioselectivity.

Besides halogenases, other enzymes would undoubtedly be involved in the biosynthesis of this compound. Enzymes such as Pictet-Spenglerases are known to play key roles in the biosynthesis of many alkaloids, often facilitating the formation of core cyclic structures like tetrahydroisoquinolines or β-carbolines researchgate.net. While the direct involvement of a Pictet-Spenglerase in the formation of the indolo[1,2-c]quinazoline core of this compound is not explicitly established, enzymes catalyzing similar cyclization and condensation reactions from indole or tryptophan precursors are likely candidates.

The formation of the seven-membered lactam ring fused to the indoline (B122111) moiety also implies the involvement of specific enzymes catalyzing amide bond formation or ring expansion reactions acs.orguchicago.edu. Enzymes responsible for tailoring modifications, beyond halogenation, such as potential oxidation or reduction steps, would also be part of the biosynthetic machinery.

Challenges and Unelucidated Aspects of this compound's Natural Biosynthesis

Despite progress in the total synthesis of this compound, its natural biosynthesis remains largely unelucidated acs.orgnih.govscispace.com. One of the primary challenges is the complexity of the molecule's structure, particularly the unique indolo[1,2-c]quinazoline framework and the presence of a quaternary carbon center acs.orgresearchgate.netnih.gov. Determining the precise sequence of enzymatic reactions and the specific enzymes involved in constructing this intricate scaffold from primary metabolites is a significant undertaking.

The regioselective tribromination of the aromatic rings presents another major unelucidated aspect. As observed in synthetic attempts, achieving selective bromination at specific positions, especially C8, is difficult acs.orgnih.gov. Identifying the specific halogenase(s) responsible for introducing each bromine atom and understanding the mechanisms that dictate their regioselectivity in the biological context is a key challenge for future research acs.orgnih.gov. The possibility of stepwise or proximity-controlled halogenation in the natural pathway has been suggested due to the difficulties encountered in synthesis acs.orgnih.gov.

Furthermore, identifying the early precursors and intermediate compounds in the biosynthetic pathway is essential but challenging. Tracing the origins of the atoms and structural units within this compound back to common biological building blocks requires detailed isotopic labeling studies and the isolation and characterization of potential biosynthetic intermediates.

The organism producing this compound, the marine bryozoan Hincksinoflustra denticulata, may also harbor complex microbial symbionts that are the actual producers of the alkaloid acs.orgorganic-chemistry.org. Identifying and culturing these symbionts, and subsequently investigating their genetic and enzymatic machinery, adds another layer of complexity to the study of this compound biosynthesis.

Total Synthesis Strategies and Methodological Innovations

Historical Overview of Synthetic Efforts and Evolution of Methodologies

Synthetic efforts towards Hinckdentine A have evolved significantly, with various groups contributing distinct strategies to address the molecule's complexities. Early attempts and subsequent successful total syntheses have explored different key transformations to assemble the pentacyclic framework and introduce the necessary functionalization, particularly the challenging regioselective tribromination and the construction of the quaternary carbon center. researchgate.netexlibrisgroup.comresearchgate.net The evolution of methodologies has included improvements in existing reactions, such as Pinacol-type rearrangements and base-promoted stereospecific alkyl migration, as well as the development of new approaches like intramolecular Heck reactions, aryne-initiated cascade reactions, and electrolytic radical cyclization. researchgate.netexlibrisgroup.comresearchgate.net The hypothetical biogenesis of this compound has also been a source of inspiration for designing efficient synthetic routes. researchgate.netexlibrisgroup.com

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis has played a crucial role in devising efficient synthetic routes to this compound, allowing for the breakdown of the complex target molecule into simpler, readily available starting materials. digitellinc.com This approach involves envisioning the reverse of synthetic steps through strategic disconnections and functional group interconversions. lkouniv.ac.in Key retrosynthetic disconnections have focused on the indolo[1,2-c]quinazoline core and the fused azepanone moiety, often involving the cleavage of bonds that simplify the polycyclic system and reveal potential precursors. jst.go.jp For instance, one retrosynthetic strategy involves disconnecting the molecule to a dearomatized indole (B1671886) intermediate, which can be further broken down into an indole core and a latent aniline (B41778) moiety via asymmetric dearomatizing coupling. jst.go.jp Another approach considers N-acyl tetrahydrocarbazole as a suitable starting material after retrosynthetic excision of nitrogen functionalities. jst.go.jp Retrosynthetic analysis helps in identifying crucial issues, such as the regioselective tribromination and the construction of the tetrasubstituted carbon center, guiding the selection of appropriate synthetic transformations. jst.go.jp

Diverse Synthetic Approaches and Their Distinctive Features

The total syntheses of this compound have showcased a variety of synthetic approaches, each with its own distinctive features and key transformations employed to construct the complex molecular architecture. These diverse strategies highlight the power of modern organic synthesis in tackling challenging natural products.

Asymmetric Total Synthesis Methodologies

Asymmetric total synthesis methodologies have been crucial for obtaining optically pure this compound, which is important for studying its biological activity. novanet.ca A key challenge is the stereocontrolled construction of the tetrasubstituted stereogenic carbon center at the C2 position of the indoline (B122111) moiety. jst.go.jpnovanet.cauchicago.edu

One asymmetric synthesis strategy involved an enantioselective dearomative cyclization of an achiral N-acyl indole, efficiently constructing the polycyclic indoline intermediate with the desired chiral quaternary carbon center. novanet.ca This approach utilized palladium/phosphoramidite catalysis for the asymmetric cyclization reaction of a 2,3-disubstituted N-2'-iodobenzoylindole. jst.go.jp

Another methodology featured an asymmetric azo-ene cyclization to construct the Nα-quaternary carbon center. nih.govresearchgate.netresearchgate.net A dearomative Claisen rearrangement has also been employed as a pivotal step in the enantioselective synthesis, effectively installing a two-carbon fragment at the C2 position of the indoline with high fidelity in transferring chirality. uchicago.eduresearchgate.netacs.org

The catalytic asymmetric Michael addition of methyl α-(2-nitrophenyl)-α-isocyano acetate (B1210297) to phenyl vinyl selenone in the presence of a quinidine-derived bifunctional catalyst has been identified as a key step for the enantioselective construction of (+)-Hinckdentine A. mdpi.com

Organocatalytic Strategies in Key Transformations

Organocatalysis has emerged as a powerful tool in the synthesis of this compound, offering metal-free conditions and often high enantioselectivity. mdpi.com Organocatalytic strategies have been particularly effective in challenging transformations such as bromination and the construction of chiral centers.

A novel organocatalyst was developed to promote high-yielding tribromination, addressing a significant challenge encountered in previous syntheses. nih.govresearchgate.netresearchgate.net Density functional theory calculations have been used to understand the mechanism and enhance the regioselectivity of C8 electrophilic bromination with a bifunctional organocatalyst. nih.govresearchgate.netresearchgate.net

Organocatalyzed Michael-initiated cyclizations have also been explored for the enantioselective synthesis of polycyclic compounds, potentially applicable to constructing the this compound framework. mdpi.com The catalytic asymmetric Michael addition mentioned earlier also utilizes an organocatalyst. mdpi.com

Metal-Catalyzed Processes for Ring Formation and Coupling

Metal-catalyzed reactions have been integral to the construction of the complex ring system of this compound, facilitating key bond formations and cyclizations.

Intramolecular Heck reactions have been utilized for the efficient construction of fused indolines with a 2-quaternary center, a crucial feature of this compound. uchicago.eduthieme-connect.com Palladium catalysis, specifically using Pd₂(dba)₃ and xantphos, has been employed in α-arylation reactions to initiate the synthesis of key intermediates. nih.govacs.org Suzuki coupling has also been used for the efficient construction of tetrasubstituted alkenes. nih.govacs.org

Radical and Cycloaddition Reactions in Indoloquinazoline Construction

Radical reactions and cycloaddition strategies have provided alternative pathways for constructing the indoloquinazoline core and other parts of the this compound molecule.

Electrolytic radical cyclization has been reported as one of the distinct approaches used in the total synthesis of this compound. researchgate.netexlibrisgroup.comresearchgate.net Radical pathways are being explored for the formation of carbon-nitrogen bonds under mild conditions, which is useful for synthesizing polycyclic alkaloids like this compound. renaudgroup.ch

Cycloaddition reactions have been employed in the synthesis, such as a cycloaddition-rearrangement sequence utilized to introduce the nitrogen functionality in the latent azepanone moiety. jst.go.jp While specific details on other cycloadditions directly in the indoloquinazoline construction of this compound are less prominent in the provided snippets, the general utility of cycloadditions in complex molecule synthesis suggests their potential applicability.

Computational Studies in Synthetic Route Design and Reaction Mechanism Elucidation

Computational studies have been instrumental in addressing key challenges in the total synthesis of this compound, particularly concerning regioselectivity and the feasibility of specific transformations. nih.govacs.orgacs.orgresearchgate.net Density Functional Theory (DFT) calculations have been widely applied to scrutinize reaction mechanisms and rationalize observed selectivities. nih.govacs.orgacs.orgresearchgate.net

One area where computational studies have provided significant insight is the challenging tribromination step in the synthesis of this compound. nih.govacs.orgacs.org The introduction of bromine atoms at specific positions of the indolo[1,2-c]quinazoline skeleton has proven difficult in previous synthetic approaches. nih.govacs.org DFT calculations were employed to evaluate the feasibility of tribromination on different intermediates and to understand the factors influencing regioselectivity, particularly at the C8 position. nih.govacs.org

Research findings from DFT calculations have demonstrated the impact of different substrates and reaction conditions on the energy barriers of key bromination steps. For instance, studies comparing the C8-bromination of different dibrominated derivatives, such as compound 4 (8-debromothis compound) and compound 5, revealed significant differences in reactivity and mechanism. acs.org DFT calculations indicated that C8-bromination of compound 4 proceeds via an unusual concerted mechanism with a high energy barrier (40.8 kcal/mol), suggesting that this position is extremely difficult to brominate in this intermediate. acs.org In contrast, C8-bromination of compound 5 was shown to proceed via a more conventional stepwise mechanism. acs.org

Furthermore, computational studies have helped to decipher the origin of enhanced C8 electrophilic bromination when using a bifunctional organocatalyst. nih.govacs.orgacs.org DFT calculations showed that the relative Gibbs energy of the transition state for C–Br bond formation in the presence of a specific organocatalyst (TPS-promoted C8-bromination of compound 5) was significantly lower (ΔG = 18.5 kcal/mol) compared to using N-bromosuccinimide (NBS) alone (ΔG = 28.2 kcal/mol). nih.govacs.org This reduction in the energy barrier facilitates the bromination at the C8 position. nih.govacs.org These computational findings supported the experimental observations and guided the selection of viable substrates and catalysts for successful C8-bromination. nih.govacs.orgacs.org

Computational studies have also been utilized in the design of synthetic routes by rationalizing the reactivity of intermediates and predicting the outcomes of key reactions. acs.orgacs.org This includes the evaluation of intermediates that might resemble proposed biogenetic precursors, aiding in the design of biomimetic synthetic strategies. acs.org

The application of DFT calculations is not limited to bromination; computational methods have also been applied to understand the mechanisms and selectivities of other crucial transformations in the synthesis of complex molecules, including those relevant to constructing the core skeleton of this compound. researchgate.netchinesechemsoc.orgunibo.it While specific detailed computational studies on every step of this compound synthesis were not extensively detailed in the search results beyond the bromination, the general application of computational chemistry in understanding reaction mechanisms and guiding synthetic design in complex natural product synthesis is well-established and has been applied to this compound. acs.org

Below is a summary of computational findings related to the C8-bromination step:

| Intermediate | Brominating Agent/Conditions | Mechanism Type | Calculated Gibbs Energy of Transition State (ΔG, kcal/mol) |

| Compound 4 | Not specified (inherent) | Concerted | 40.8 acs.org |

| Compound 5 | NBS alone | Stepwise | 28.2 nih.govacs.org |

| Compound 5 | TPS-promoted | Stepwise | 18.5 nih.govacs.org |

Note: Compound numbers (4, 5) refer to specific intermediates discussed in the cited literature.

These computational results highlight the significant barrier associated with C8-bromination in certain intermediates and demonstrate how the use of a specific organocatalyst can substantially lower this barrier, making the reaction synthetically viable. nih.govacs.org

Derivatization and Analogue Synthesis for Research Applications

Strategies for Structural Modification and Diversification of the Hinckdentine A Scaffold

Developing efficient strategies for modifying the this compound scaffold is essential for generating analogues with potentially altered properties. The total synthesis of this compound and related indolo[1,2-c]quinazolines has been a key area of research, providing the foundational methods for diversification. Approaches have involved the construction of the Nα-quaternary carbon center and the challenging regioselective tribromination. researchgate.netresearchgate.net

Various synthetic methodologies have been explored to assemble the core indolo[1,2-c]quinazoline ring system and the fused seven-membered lactam. These include strategies utilizing acid-mediated Mannich-type reactions, seven-membered ring closures, and dearomative Claisen rearrangements. researchgate.netuchicago.edu The introduction of functional groups at different stages of the synthesis allows for potential points of diversification. For instance, the tribromination, which is a characteristic feature of this compound, has been achieved at late stages of synthesis, offering a handle for modifying the halogenation pattern in analogues. acs.orguchicago.edu

Synthesis of Chemically Modified Analogues to Explore Molecular Recognition

The synthesis of chemically modified analogues of this compound is a vital step in exploring its molecular recognition properties and potential interactions with biological targets. Research in this area is often guided by the need to understand how structural changes influence binding affinity and biological activity, even if the specific biological targets of this compound are not yet fully elucidated.

The development of synthetic routes that allow for the introduction of different substituents at various positions of the this compound scaffold is crucial for analogue synthesis. For example, modifications to the indoline (B122111) or quinazoline (B50416) portions of the molecule, as well as alterations to the seven-membered lactam ring, can lead to a diverse set of analogues. nih.gov The construction of the 2,2-disubstituted indolin-3-one core, a key feature of this compound, has been achieved through various methods, providing intermediates that can be further elaborated into analogues. researchgate.net

While specific data tables detailing the synthesis and properties of this compound analogues for molecular recognition studies were not extensively found in the search results, the reported synthetic strategies lay the groundwork for such investigations. The ability to synthesize analogues with variations in the bromine substitution pattern or modifications to the ring system allows for systematic studies of structure-activity relationships.

Exploration of Reactivity for Future Late-Stage Functionalization

Exploring the reactivity of this compound and its synthetic intermediates is critical for developing efficient late-stage functionalization methods. Late-stage functionalization allows for the introduction of diverse chemical functionalities onto a complex molecular scaffold at a late stage of the synthesis, which can significantly expedite the generation of chemical libraries for research purposes. ruepinglab.com

The regioselective tribromination of this compound has been a particular focus of research, highlighting the challenges and opportunities in late-stage functionalization. acs.orguchicago.edu Studies have investigated different bromination conditions and catalysts to achieve selective halogenation. acs.org The development of novel organocatalysts has shown promise in promoting high-yielding and regioselective tribromination, demonstrating the potential for controlled late-stage modifications. researchgate.net

Furthermore, the reactivity of the indolo[1,2-c]quinazoline system and the seven-membered lactam ring can be explored for various transformations, such as functional group interconversions, coupling reactions, or the introduction of reporter tags for biological studies. The presence of the quaternary carbon center also adds complexity and potential reaction sites for further functionalization. jst.go.jp The ongoing development of synthetic methodologies for accessing the this compound core provides a platform for future studies aimed at developing broad and efficient late-stage functionalization strategies. researchgate.net

Mechanistic Investigations of Molecular Interactions Preclinical/theoretical Framework

Exploration of Potential Molecular Targets Based on Indoloquinazoline Scaffold Similarity

Direct biological activity and molecular target identification studies for Hinckdentine A are not extensively reported in the current scientific literature. However, the core structure of this compound, the indoloquinazoline scaffold, is present in a variety of biologically active natural and synthetic compounds. This structural similarity allows for the formulation of hypotheses regarding its potential molecular targets.

Indoloquinazoline alkaloids are known to exhibit a range of biological activities, including antimalarial, cytotoxic, and antiparasitic effects. nih.govnih.gov For instance, studies on other indoloquinoline derivatives have suggested that these compounds can interact with biological receptors, with some exhibiting significant antimalarial properties. nih.gov The cytotoxic potential of related quinazolinone alkaloids has also been investigated, with some derivatives showing neuroprotective and antitumor effects. researchgate.net

Furthermore, the broader quinazoline (B50416) scaffold is a well-established pharmacophore in medicinal chemistry, with derivatives known to target a variety of enzymes and receptors. researchgate.net Notably, quinazoline-based compounds have been developed as inhibitors of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases such as cancer. The structural features of this compound, therefore, suggest that it may interact with similar classes of biological targets. However, without direct experimental evidence, these remain theoretical considerations.

Development of Chemical Probes for Cellular Pathway Interrogation

The development of chemical probes derived from natural products is a powerful strategy to investigate cellular pathways and identify molecular targets. As of now, there are no reports on the development of chemical probes based on the this compound scaffold.

The synthesis of this compound analogues, a crucial first step in probe development, has been a significant focus of chemical research. acs.orgorganic-chemistry.orgacs.orgdigitellinc.comacs.orgacs.orgnih.gov Future work could involve modifying these synthetic routes to incorporate reporter tags, such as fluorescent dyes or affinity labels, into the this compound structure. These probes would enable researchers to visualize the subcellular localization of the compound and identify its binding partners within the cell, thereby elucidating its mechanism of action.

Structure-Activity Relationship (SAR) Studies of Synthesized Analogues

Currently, there is a lack of published structure-activity relationship (SAR) studies for this compound and its synthesized analogues. The primary focus of the existing literature has been on achieving the total synthesis of the natural product itself. acs.orgnih.govacs.orgnih.govnih.govnih.gov

However, the successful synthesis of this compound and its intermediates opens the door for future SAR studies. acs.orgresearchgate.net By systematically modifying different parts of the this compound molecule, such as the bromine substitution pattern or the seven-membered lactam ring, and evaluating the biological activity of the resulting analogues, researchers can identify the key structural features required for its biological effects. For example, studies on other brominated marine natural products have shown that the position and number of halogen atoms can significantly impact their biological activity. mdpi.com Similarly, SAR studies on other indoloquinoline alkaloids have provided insights into the structural requirements for their antimalarial and cytotoxic activities. nih.govnih.gov Such studies on this compound analogues will be crucial for the development of this natural product as a potential therapeutic lead.

Q & A

Q. How do ethical guidelines shape preclinical studies of this compound?

- Methodological Answer : Follow ARRIVE 2.0 guidelines for animal studies:

- Justify sample sizes via power analysis.

- Report humane endpoints (e.g., tumor burden limits).

- Obtain institutional ethics committee approval (IACUC). For human cell lines, verify provenance and consent status .

Q. What frameworks ensure interdisciplinary alignment in this compound research?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.